Cas no 313403-50-8 (N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)

N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide
- 313403-50-8
- AKOS024573906
- F0012-0293
- N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide
- N-[2-(1H-benzimidazol-2-yl)phenyl]naphthalene-1-carboxamide
- Oprea1_039652
-
- インチ: 1S/C24H17N3O/c28-24(18-12-7-9-16-8-1-2-10-17(16)18)27-20-13-4-3-11-19(20)23-25-21-14-5-6-15-22(21)26-23/h1-15H,(H,25,26)(H,27,28)
- InChIKey: MAPZOKWUCJDCEV-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC=CC2C=CC=CC1=2)NC1=CC=CC=C1C1=NC2C=CC=CC=2N1
計算された属性
- せいみつぶんしりょう: 363.137162174g/mol
- どういたいしつりょう: 363.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 552
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8Ų
- 疎水性パラメータ計算基準値(XlogP): 5.2
N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0012-0293-2μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0012-0293-2mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0012-0293-4mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0012-0293-20μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0012-0293-75mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
A2B Chem LLC | BA78815-10mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA78815-25mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 25mg |
$360.00 | 2024-04-20 | ||
A2B Chem LLC | BA78815-50mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F0012-0293-15mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0012-0293-1mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide 関連文献
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamideに関する追加情報
N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide: A Comprehensive Overview
N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide (CAS No. 313403-50-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely studied for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structural features of N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide make it a promising candidate for the development of novel therapeutic agents.
The benzodiazepine core in N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide is a key pharmacophore that interacts with various receptors in the central nervous system (CNS). Specifically, this compound has been shown to bind to the γ-aminobutyric acid (GABA) receptor complex, modulating the activity of GABAergic neurotransmission. This interaction is crucial for its potential therapeutic applications in treating anxiety disorders, insomnia, and epilepsy.
Recent studies have highlighted the importance of naphthalene derivatives in enhancing the pharmacological properties of benzodiazepines. The naphthalene moiety in N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide contributes to its lipophilicity and bioavailability, which are essential for effective drug delivery and target engagement. Moreover, the naphthalene ring can be modified to fine-tune the compound's binding affinity and selectivity for specific receptor subtypes.
In preclinical studies, N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide has demonstrated potent anxiolytic effects in rodent models of anxiety. These effects were comparable to those of established benzodiazepines such as diazepam and alprazolam. Additionally, the compound exhibited a favorable safety profile with minimal side effects, suggesting its potential as a safer alternative to traditional benzodiazepines.
The carboxamide functional group in N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide plays a crucial role in its pharmacological activity. Carboxamides are known to enhance the stability and solubility of organic compounds, which can improve their pharmacokinetic properties. Furthermore, the carboxamide group can form hydrogen bonds with target proteins, enhancing the compound's binding affinity and selectivity.
One of the key challenges in the development of new benzodiazepine derivatives is achieving a balance between efficacy and safety. N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide has shown promise in this regard by exhibiting potent anxiolytic effects without causing significant sedation or cognitive impairment. This makes it an attractive candidate for further clinical investigation.
Recent advances in computational chemistry and molecular modeling have facilitated the rational design of novel benzodiazepine derivatives with improved pharmacological profiles. These tools have been instrumental in optimizing the structure of N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide to enhance its binding affinity for specific GABA receptor subtypes while minimizing off-target effects.
In conclusion, N-2-(1H-1,3-benzodiazol-2-yL)phenylnaphthalene-l-carboxamide (CAS No. 313403–50–8) represents a promising compound with significant potential in the treatment of anxiety disorders and other CNS-related conditions. Its unique structural features and favorable pharmacological properties make it an exciting candidate for further research and development in the pharmaceutical industry.
313403-50-8 (N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide) 関連製品
- 2229111-63-9(4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol)
- 2319633-74-2(1,3,5-trimethyl-N-{2-(thiophen-3-yl)pyridin-3-ylmethyl}-1H-pyrazole-4-sulfonamide)
- 332022-22-7(1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-)
- 2098009-36-8(2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide)
- 2098017-29-7(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2229274-66-0(1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol)
- 1804416-68-9(4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)
- 1526729-35-0((3-chloro-2-fluorophenyl)methyl(pentyl)amine)
- 478257-04-4(3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)
- 914637-37-9(2-Iodo-6-(trifluoromethyl)benzonitrile)




